molecular formula C102H166N28O30S3 B582938 H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH CAS No. 142878-79-3

H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH

Cat. No.: B582938
CAS No.: 142878-79-3
M. Wt: 2360.796
InChI Key: OGIRDBKWUONHBP-AWKSIALBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH is a peptide hormone that plays a crucial role in cardiovascular homeostasis. It is a fragment of the larger C-type natriuretic peptide, which is involved in vasodilation, diuresis, and inhibition of cell proliferation. This peptide is of significant interest in medical research due to its potential therapeutic applications in treating cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tyr0)-C-type natriuretic peptide (32-53) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of (Tyr0)-C-type natriuretic peptide (32-53) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Tyr0)-C-type natriuretic peptide (32-53) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

(Tyr0)-C-type natriuretic peptide (32-53) has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling pathways and its effects on cellular functions.

    Medicine: Explored as a potential therapeutic agent for cardiovascular diseases due to its vasodilatory and diuretic properties.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

(Tyr0)-C-type natriuretic peptide (32-53) exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates guanylate cyclase, leading to an increase in cyclic GMP levels. The elevated cyclic GMP mediates various physiological responses, including vasodilation, natriuresis, and inhibition of cell proliferation. The peptide’s molecular targets include NPR-A and NPR-B receptors, which are involved in cardiovascular regulation.

Comparison with Similar Compounds

Similar Compounds

    Atrial natriuretic peptide (ANP): Another member of the natriuretic peptide family with similar cardiovascular effects.

    Brain natriuretic peptide (BNP): Known for its role in heart failure diagnosis and management.

    Urodilatin: A renal-specific form of ANP with potent diuretic effects.

Uniqueness

(Tyr0)-C-type natriuretic peptide (32-53) is unique due to its specific sequence and structure, which confer distinct binding affinities and physiological effects compared to other natriuretic peptides. Its ability to selectively activate NPR-B receptors makes it a valuable tool for studying receptor-specific signaling pathways and developing targeted therapies.

Properties

IUPAC Name

(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H166N28O30S3/c1-12-57(10)84-100(158)114-47-80(138)118-73(49-132)97(155)124-65(30-34-161-11)91(149)128-72(48-131)89(147)113-44-78(136)115-66(35-53(2)3)87(145)111-46-82(140)120-76(101(159)160)52-163-162-51-75(119-81(139)45-110-86(144)62(23-16-18-31-103)121-98(156)74(50-133)129-94(152)68(37-55(6)7)117-77(135)42-109-85(143)61(105)39-59-26-28-60(134)29-27-59)99(157)126-70(40-58-21-14-13-15-22-58)88(146)112-43-79(137)116-67(36-54(4)5)93(151)122-63(24-17-19-32-104)90(148)125-69(38-56(8)9)95(153)127-71(41-83(141)142)96(154)123-64(92(150)130-84)25-20-33-108-102(106)107/h13-15,21-22,26-29,53-57,61-76,84,131-134H,12,16-20,23-25,30-52,103-105H2,1-11H3,(H,109,143)(H,110,144)(H,111,145)(H,112,146)(H,113,147)(H,114,158)(H,115,136)(H,116,137)(H,117,135)(H,118,138)(H,119,139)(H,120,140)(H,121,156)(H,122,151)(H,123,154)(H,124,155)(H,125,148)(H,126,157)(H,127,153)(H,128,149)(H,129,152)(H,130,150)(H,141,142)(H,159,160)(H4,106,107,108)/t57-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIRDBKWUONHBP-AWKSIALBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H166N28O30S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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